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Compound of Interest |

Compound Name:

CAS No.:

Cat. No.:

\

4-Chloro-2-ethylpyrimidine
14331-51-2

B576609

{ Get Quote

Understanding the molecular architecture of 4-Chloro-2-ethylpyrimidine is the first step in

predicting its interaction with solvents.[1]

Table 1: Physicochemical Properties

Property Value |/ Description Significance
CAS Number 14331-51-2 Unique Identifier

] Low MW facilitates high molar
Molecular Weight 142.59 g/mol

solubility.[1]

Physical State

Liquid / Low-melting Solid

Handling requires temperature

control; likely supercools.[1]

Predicted LogP

~2.1-23

Moderately lipophilic; higher
than methyl analog (~1.6).[1]

Key Functional Groups

C-CI (4-position), Ethyl (2-

position)

Clis a leaving group (reactive);
Ethyl adds hydrophobicity.[1]

Soluble in polar aprotic

Dipole Moment Moderate
solvents (DMF, DMSO).[1]
Solubility Prediction Analysis:
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Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): The compound exhibits high solubility
driven by dipole-dipole interactions.[1] These are the preferred solvents for nucleophilic
substitution reactions (SNAr) where the 4-chloro group is displaced.[1]

Polar Protic Solvents (Methanol, Ethanol, Isopropanol): Solubility is temperature-dependent.
[1] The ethyl group disrupts the hydrogen bonding network of the solvent less than a larger
alkyl chain would, but solubility will decrease significantly as temperature drops, making
these ideal candidates for cooling crystallization.

Non-Polar Solvents (Hexane, Heptane): Solubility is expected to be low to moderate.[1] The
polar pyrimidine ring resists dissolution in pure hydrocarbons, suggesting these can serve as
anti-solvents to force precipitation.[1]

Part 2: Experimental Protocols for Solubility
Determination

To generate high-fidelity solubility data, we employ two complementary methodologies: the

Dynamic Laser Monitoring Method (for speed and accuracy) and the Static Gravimetric Method
(for validation).[1]

Method A: Dynamic Laser Monitoring (Isothermal)

Best for: Rapid generation of solubility curves across a temperature range.[1]

Protocol:

Preparation: Accurately weigh a known mass of 4-Chloro-2-ethylpyrimidine into a jacketed
glass vessel.

Solvent Addition: Add a precise volume of the target solvent (e.g., Ethanol).[1]
Temperature Control: Connect the vessel to a programmable circulating water bath.

Laser Setup: Direct a laser beam (typically 632.8 nm) through the solution, monitored by a
photodetector.[1]

Dissolution: Slowly increase the temperature (0.1 K/min) while stirring.
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o Detection: The transition from a turbid suspension to a clear solution results in a sharp
increase in laser transmission.[1] Record this temperature (

) as the saturation temperature for the given mass fraction.[1]

» Repeat: Add more solute to the same vessel and repeat to map the solubility curve.

Method B: Static Gravimetric Method (Shake-Flask)

Best for: Confirming equilibrium solubility at specific critical temperatures (e.g., 25°C, 40°C).[1]
Protocol:

Saturation: Add excess 4-Chloro-2-ethylpyrimidine to the solvent in a sealed vial.

o Equilibration: Agitate at constant temperature (

0.05 K) for 24—48 hours.

o Sampling: Stop agitation and allow phases to separate (2—4 hours).

« Filtration: Withdraw the supernatant using a syringe filter (0.22 um, pre-heated to prevent
crashing out).

« Quantification: Weigh the filtrate, evaporate the solvent under vacuum, and weigh the dry
residue. Alternatively, analyze the filtrate concentration via HPLC (UV detection at 254 nm).

Part 3: Thermodynamic Modeling

Raw data must be correlated using thermodynamic models to allow for interpolation and
process simulation.[1]

Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility (

) with temperature (

).[1] It accounts for the non-ideal behavior of the solution.[1]

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-2-_methylthio_pyrimidin-5-yl_methanol
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-2-_methylthio_pyrimidin-5-yl_methanol
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-2-_methylthio_pyrimidin-5-yl_methanol
https://www.benchchem.com/product/b576609?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-2-_methylthio_pyrimidin-5-yl_methanol
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-2-_methylthio_pyrimidin-5-yl_methanol
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-2-_methylthio_pyrimidin-5-yl_methanol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b576609?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e X: Mole fraction solubility.[1][2]

o T: Absolute temperature (K).[1][2]

e A, B, C: Empirical parameters derived from regression analysis.
o Interpretation: If

is positive and large, solubility is highly sensitive to temperature, indicating a high enthalpy
of dissolution.[1]

(Buchowski-Ksiazczak) Equation

Useful for understanding the role of melting point and fusion enthalpy in solubility.[1]
[1]

 : Non-ideality parameter.[1]

e h: Enthalpy parameter.[1]

 : Melting temperature of the solute.[1]

Part 4: Visualization & Workflow
Diagram 1: Solubility Measurement Workflow

This diagram illustrates the decision process between Laser and Gravimetric methods based
on the data requirement.
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Start: Solubility Profiling
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Caption: Decision matrix and workflow for selecting the appropriate solubility determination

method.

Diagram 2: Solvent Selection Strategy for Crystallization
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A logical framework for selecting solvents based on the solubility data of 4-Chloro-2-

ethylpyrimidine.
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Caption: Strategic solvent selection based on solubility tiers for reaction and purification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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